molecular formula C9H20N2O B3221293 (2R,5S)-2-(2-methoxyethyl)-1,5-dimethylpiperazine CAS No. 1206679-48-2

(2R,5S)-2-(2-methoxyethyl)-1,5-dimethylpiperazine

Cat. No.: B3221293
CAS No.: 1206679-48-2
M. Wt: 172.27 g/mol
InChI Key: AUIXMXWGNCPHGC-UHFFFAOYSA-N
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Description

(2R,5S)-2-(2-methoxyethyl)-1,5-dimethylpiperazine is a chiral secondary amine with a unique structure that includes a piperazine ring substituted with a methoxyethyl group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,5S)-2-(2-methoxyethyl)-1,5-dimethylpiperazine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 1,5-dimethylpiperazine and 2-methoxyethyl chloride.

    Reaction Conditions: The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction.

    Procedure: The 1,5-dimethylpiperazine is reacted with 2-methoxyethyl chloride under anhydrous conditions, typically in an organic solvent like tetrahydrofuran or dimethylformamide, at elevated temperatures (50-80°C) to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

(2R,5S)-2-(2-methoxyethyl)-1,5-dimethylpiperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield secondary amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Sodium hydride in dimethylformamide at elevated temperatures.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Secondary amines with reduced functional groups.

    Substitution: Derivatives with various functional groups replacing the methoxyethyl group.

Scientific Research Applications

(2R,5S)-2-(2-methoxyethyl)-1,5-dimethylpiperazine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including chiral catalysts and ligands.

    Biological Studies: It is employed in studies investigating the role of secondary amines in biological systems and their interactions with enzymes and receptors.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2R,5S)-2-(2-methoxyethyl)-1,5-dimethylpiperazine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and modulating their activity. The methoxyethyl group and the chiral centers play a crucial role in determining the binding affinity and selectivity of the compound.

Comparison with Similar Compounds

Similar Compounds

    1,5-Dimethylpiperazine: Lacks the methoxyethyl group, resulting in different chemical properties and reactivity.

    2-(2-Methoxyethyl)piperazine: Similar structure but without the additional methyl groups, affecting its steric and electronic properties.

    N-Methylpiperazine: Contains only one methyl group, leading to different biological activity and applications.

Uniqueness

(2R,5S)-2-(2-methoxyethyl)-1,5-dimethylpiperazine is unique due to its specific chiral centers and the presence of both methoxyethyl and methyl groups

Properties

IUPAC Name

2-(2-methoxyethyl)-1,5-dimethylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O/c1-8-7-11(2)9(6-10-8)4-5-12-3/h8-10H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUIXMXWGNCPHGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C(CN1)CCOC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30654979
Record name 2-(2-Methoxyethyl)-1,5-dimethylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30654979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206679-48-2
Record name 2-(2-Methoxyethyl)-1,5-dimethylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30654979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2R,5S)-2-(2-methoxyethyl)-1,5-dimethylpiperazine

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